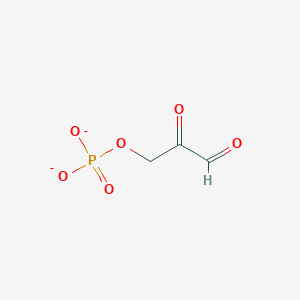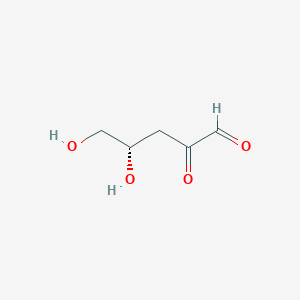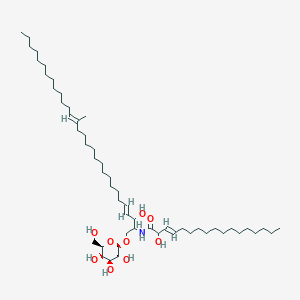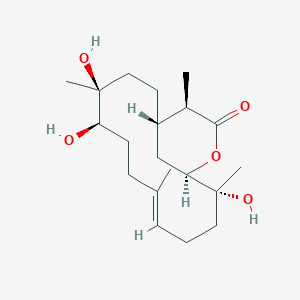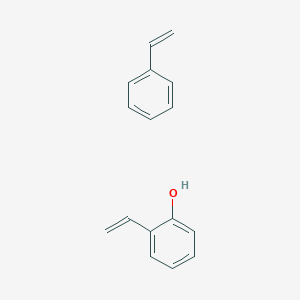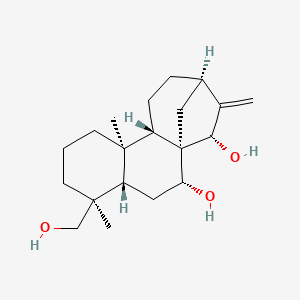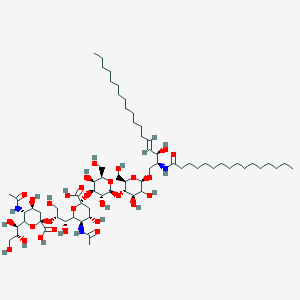
Ganglioside GD3 (d18:1/16:0)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ganglioside GD3 (D18:1/16:0), also known as ganglioside GD3 or II3(neuac)2-laccer, belongs to the class of organic compounds known as gangliosides. These are lipid molecules composed of a glycosphingolipid (ceramide and saccharide) with one or more sialic acids linked on the sugar chain. They are usually oligoglycosylceramides derived from lactosylceramide and containing a sialic acid residue such as N-acetylneuraminic acid. Ganglioside GD3 (D18:1/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Ganglioside GD3 (D18:1/16:0) has been found in human brain tissue, and has also been primarily detected in breast milk. Within the cell, ganglioside GD3 (D18:1/16:0) is primarily located in the membrane (predicted from logP), myelin sheath and endosome.
Ganglioside GD3 (d18:1/16:0) is a ganglioside.
科学的研究の応用
Role in Cancer Research
Gangliosides, including GD3, have been implicated in the metastatic behavior of brain tumor cells. Advanced analytical techniques, such as fully automated chip-nanoelectrospray mass spectrometry, have been utilized to assess the variations in ganglioside expression and structure during neoplastic transformations. This has provided invaluable insights into the molecular dynamics within brain metastases of lung adenocarcinoma, revealing significant differences in ganglioside composition compared to healthy brain tissue, with an emphasis on species exhibiting modifications such as fucosylation or O-acetylation (Zamfir et al., 2011).
Immunotherapy Targets
Gangliosides GD3 and GD2 are notable for their elevated expression in various cancers and their involvement in tumor cell proliferation, invasion, and evasion of the immune system. GD3 synthase, the enzyme regulating the biosynthesis of these gangliosides, has emerged as a significant target in cancer research. Understanding its function and regulation can lead to the development of novel therapeutic strategies aimed at modulating ganglioside expression in tumors (Liu et al., 2018).
Diagnostic and Prognostic Biomarkers
Innovations in mass spectrometry have enabled detailed characterization of gangliosides in glioblastoma and peritumoral tissue, highlighting their potential as tumor-associated antigens. This detailed profiling, especially concerning ceramide variability and O-acetylation of gangliosides, could assist in identifying new molecular targets for treatment and subclassification of glioblastoma (Fabris et al., 2017).
Neurological Research
The study of gangliosides extends beyond oncology, touching on various neurological conditions. For instance, research on GM3 and its molecular species in subjects with hematological diseases suggests a potential association with lymphoma, providing a new avenue for understanding the pathophysiology of such diseases and developing targeted treatments (Nishikawa et al., 2019).
特性
製品名 |
Ganglioside GD3 (d18:1/16:0) |
|---|---|
分子式 |
C68H121N3O29 |
分子量 |
1444.7 g/mol |
IUPAC名 |
(2S,4S,5R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C68H121N3O29/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-43(78)42(71-50(82)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)39-93-63-57(87)56(86)59(49(38-75)95-63)96-64-58(88)62(54(84)47(36-73)94-64)100-68(66(91)92)34-45(80)52(70-41(4)77)61(99-68)55(85)48(37-74)97-67(65(89)90)33-44(79)51(69-40(3)76)60(98-67)53(83)46(81)35-72/h29,31,42-49,51-64,72-75,78-81,83-88H,5-28,30,32-39H2,1-4H3,(H,69,76)(H,70,77)(H,71,82)(H,89,90)(H,91,92)/b31-29+/t42-,43+,44-,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57?,58+,59+,60?,61?,62-,63+,64-,67+,68-/m0/s1 |
InChIキー |
WGTSGZPPZIZIMI-SMHGBGSGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H](C(O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H](C(O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
物理的記述 |
Solid |
溶解性 |
Insoluble |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



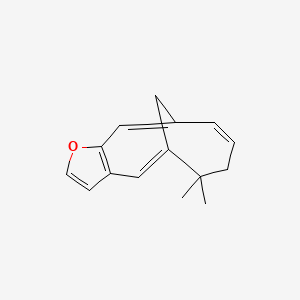
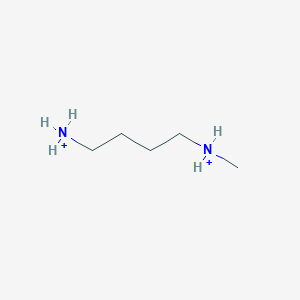
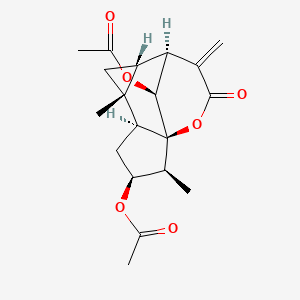
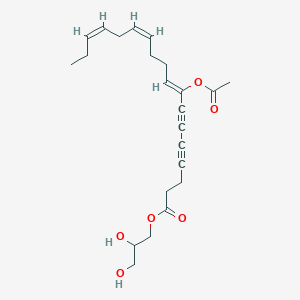

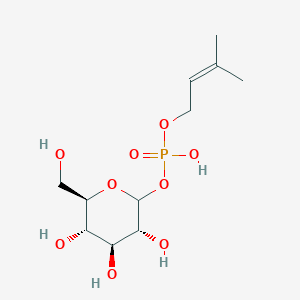
![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
